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Compound of Interest

Compound Name:
(R)-1,1-Diphenyl-1-fluoro-2-

aminopropane

CAS No.: 352534-91-9

Cat. No.: B1628527 Get Quote

The molecule 1,1-diphenyl-1-fluoro-2-aminopropane represents a fascinating scaffold for

medicinal chemistry and drug development. Its structure, featuring a stereocenter at C2, two

bulky phenyl groups, a strategically placed fluorine atom, and a primary amine, suggests a rich

and complex conformational landscape. The spatial arrangement of these functional groups—

its conformation—is not a trivial detail; it is a critical determinant of the molecule's biological

activity. How this molecule presents itself three-dimensionally dictates its ability to interact with

and bind to a biological target, such as a receptor or enzyme. Therefore, a thorough

understanding of its conformational preferences is paramount for rational drug design and

development.

The presence of fluorine, a small but highly electronegative atom, adds a layer of complexity

and opportunity. Fluorine substitution is a well-established strategy in medicinal chemistry to

modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity,

and binding affinity.[1][2] Critically, it can also profoundly influence conformational preferences

through stereoelectronic effects.[1][2][3]

This guide provides a comprehensive overview of the multifaceted approach required to

elucidate the conformational behavior of 1,1-diphenyl-1-fluoro-2-aminopropane. We will explore

both state-of-the-art experimental techniques and powerful computational methods,

demonstrating how their synergy provides a holistic and validated understanding of the

molecule's three-dimensional structure and dynamics. This document is intended for
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researchers, scientists, and drug development professionals who require a deep, mechanistic

understanding of molecular conformation.

The Structural Blueprint: Identifying Key Rotational
Degrees of Freedom
At the heart of conformational analysis lies the identification of rotatable single bonds. For 1,1-

diphenyl-1-fluoro-2-aminopropane, the primary degrees of freedom that define its overall shape

are the rotations around the C1-C2 bond and the two C1-C(phenyl) bonds. The interplay

between the steric hindrance of the bulky phenyl groups, the electrostatic interactions involving

the fluorine and nitrogen atoms, and potential intramolecular hydrogen bonding governs the

energetically favorable conformations.
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1,1-diphenyl-1-fluoro-2-aminopropane

Key Rotatable Bonds
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Caption: Key rotatable bonds in 1,1-diphenyl-1-fluoro-2-aminopropane.
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Experimental Elucidation: Probing Conformation in
Solution and Solid State
Experimental methods provide tangible proof of a molecule's structure. For a comprehensive

analysis, we must probe the molecule's conformation in both the solution phase, which mimics

physiological conditions, and the solid state, which provides a precise, albeit static, snapshot.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The
Gold Standard in Solution
NMR spectroscopy is the most powerful technique for determining the conformation of small

molecules in solution.[4][5][6] It allows us to observe the molecule in a dynamic equilibrium and

deduce the populations of different conformers.

2.1.1 The Nuclear Overhauser Effect (NOE) for Spatial Proximity

The Nuclear Overhauser Effect (NOE) is a cornerstone of conformational analysis. It manifests

as a change in the intensity of an NMR resonance when a nearby nucleus is irradiated.[7] This

effect is exquisitely sensitive to the distance between nuclei, typically observable only for

protons that are less than 5 Å apart, making it an unambiguous indicator of spatial proximity.[8]

A two-dimensional NOE Spectroscopy (NOESY) experiment is particularly effective, as it

reveals all NOE interactions within the molecule in a single spectrum.[7][8][9]

Experimental Protocol: 2D NOESY

Sample Preparation: Dissolve 5-10 mg of 1,1-diphenyl-1-fluoro-2-aminopropane in a suitable

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of ~10-20 mM. The choice

of solvent is critical, as it can influence conformational equilibria.

Data Acquisition:

Use a high-field NMR spectrometer (≥500 MHz) for optimal resolution and sensitivity.

Acquire a standard 2D NOESY spectrum.

Causality: A key parameter is the mixing time (τₘ). This is the period during which NOE

transfer occurs. A range of mixing times (e.g., 300 ms to 800 ms) should be tested. Short
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mixing times are crucial for quantitative analysis, as they minimize "spin diffusion," an

artifact where magnetization is relayed through multiple protons, leading to misleading

correlations.

Data Processing and Analysis:

Process the 2D data to obtain the NOESY spectrum.

Identify cross-peaks, which appear at the intersection of the chemical shifts of two protons

that are close in space.

Self-Validation: The presence of a cross-peak between, for example, a proton on the C2-

methyl group and protons on one of the phenyl rings provides direct evidence for a

conformation where these groups are folded towards each other. The absence of a cross-

peak is equally informative, suggesting such a conformation is not significantly populated.

The intensity of the cross-peak is roughly proportional to 1/r⁶, where r is the internuclear

distance.

2.1.2 J-Coupling and ¹⁹F NMR

³JHH Coupling Constants: The magnitude of the three-bond coupling constant (³J) between

the protons on C1 and C2 can be related to the dihedral angle between them via the Karplus

equation. This provides quantitative information about the C1-C2 bond rotation.

¹⁹F NMR: The fluorine atom is an excellent NMR probe.[1][2] Measuring through-space J-

couplings between fluorine and nearby protons (JFH) can provide additional, powerful

distance restraints to define the molecular conformation.[4][6]

X-ray Crystallography: The Definitive Solid-State
Structure
X-ray crystallography provides an unambiguous, high-resolution picture of the molecule's

conformation in the solid state.[10][11] While this represents a single, static conformation, it

serves as a critical validation point for computational models and can reveal key intramolecular

interactions that stabilize a particular arrangement.

Experimental Protocol: Single-Crystal X-ray Diffraction
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Crystallization: The primary challenge is to grow a single, high-quality crystal. This is often a

process of trial and error, involving the slow evaporation of solvent from a saturated solution

of the compound using various solvent systems (e.g., ethanol, ethyl acetate, hexane

mixtures).

Data Collection:

Mount a suitable crystal on a goniometer in an X-ray diffractometer.[12]

Expose the crystal to a monochromatic X-ray beam. The crystal diffracts the X-rays,

producing a pattern of reflections.[11]

The intensities and positions of these reflections are recorded as the crystal is rotated.[11]

Structure Solution and Refinement:

The diffraction data is used to calculate an electron density map of the molecule.

An atomic model is fitted to the electron density map.

The model is refined to achieve the best possible fit with the experimental data, yielding

precise atomic coordinates, bond lengths, and dihedral angles.[12]

Computational Modeling: Exploring the
Conformational Energy Landscape
Computational chemistry provides the means to explore the entire conformational space of a

molecule, calculate the relative energies of different conformers, and understand the barriers to

their interconversion.[5][6]
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Caption: Workflow for computational conformational analysis.

Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical method that offers a good balance of accuracy and

computational cost for calculating the electronic structure and energies of molecules.[13][14]

Workflow: DFT Conformational Analysis

Conformational Search:

Start with an initial 3D structure of 1,1-diphenyl-1-fluoro-2-aminopropane.
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Systematically rotate the key dihedral angles (τ₁, τ₂, τ₃) in increments (e.g., 30°). This

generates a large number of starting geometries.

Causality: This initial, broad search ensures that all potential low-energy regions of the

conformational space are sampled, preventing the analysis from getting trapped in a

single local minimum.

Geometry Optimization:

Each generated structure is then subjected to geometry optimization using DFT (e.g., with

a functional like B3LYP or M06-2X and a suitable basis set like 6-311+G(d,p)).[14][15] This

process finds the nearest local energy minimum for each starting structure.

Frequency Calculations:

Perform a vibrational frequency calculation for each optimized structure.

Self-Validation: A true energy minimum will have no imaginary frequencies. The presence

of an imaginary frequency indicates a transition state, not a stable conformer. These

calculations also provide the Gibbs free energies, which are used to determine the relative

populations of the conformers at a given temperature.

Analysis: The final optimized structures are clustered, and their relative free energies are

compared to identify the most stable conformers.

Molecular Dynamics (MD) Simulations
MD simulations model the movement of atoms and molecules over time, providing a dynamic

picture of conformational behavior.[16][17] This is particularly useful for understanding how the

molecule explores its conformational space in a solvent environment.

Workflow: MD Simulation

System Setup: Place the molecule (e.g., the lowest energy DFT conformer) in a simulation

box filled with explicit solvent molecules (e.g., water). Add counter-ions to neutralize the

system.
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Energy Minimization: Minimize the energy of the entire system to remove any bad contacts

or steric clashes.

Equilibration: Gradually heat the system to the target temperature (e.g., 298 K) and allow the

pressure to stabilize. This ensures the simulation starts from a physically realistic state.

Production Run: Run the simulation for a sufficient length of time (e.g., 100-500

nanoseconds) to adequately sample the conformational landscape. During this phase, the

positions and velocities of all atoms are saved at regular intervals, creating a "trajectory."

Analysis: Analyze the trajectory to identify the most frequently visited conformations, the

dihedral angle distributions, and the free energy barriers between different conformational

states.

Integrated Analysis: Synthesizing a Coherent Model
The true power of conformational analysis comes from integrating the experimental and

computational data. This synergy provides a level of confidence that neither approach can

achieve alone.
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Caption: Logic of an integrated experimental-computational approach.

The process is iterative:
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Prediction: Use the computationally derived low-energy conformers to predict experimental

observables. For example, calculate the proton-proton distances from the DFT structures to

predict which NOE cross-peaks should be observed.

Validation: Compare these predictions with the actual experimental data. Do the observed

NOEs match the distances in the lowest-energy computed conformer? Does the solid-state

X-ray structure correspond to one of the low-energy minima found by DFT?

Refinement: If discrepancies exist, the computational model may need refinement. Perhaps

the solvent model was inadequate, or a different DFT functional is needed. The experimental

data guides the refinement of the theoretical approach, leading to a robust and validated

conformational model.

Data Presentation: A Summary Table

A summary table is an effective way to compare results from different techniques.

Parameter NMR (NOESY)
X-ray
Crystallography

DFT Calculation

H(Me) ↔ H(Ph1) Strong Cross-Peak 2.8 Å Conformer A: 2.9 Å

H(Me) ↔ H(Ph2) No Cross-Peak 5.2 Å Conformer A: 5.1 Å

τ₁ (H-C2-C1-F) ³J = 4.5 Hz -65° Conformer A: -68°

Relative Energy N/A (most populated) N/A (solid state)
Conformer A: 0.0

kcal/mol

Relative Energy N/A N/A
Conformer B: +2.5

kcal/mol

Conclusion
The conformational analysis of 1,1-diphenyl-1-fluoro-2-aminopropane is a complex but

essential undertaking for anyone seeking to understand its biological function. A purely

experimental or purely computational approach is insufficient. The most robust and trustworthy

conclusions are drawn from a carefully designed strategy that integrates high-resolution

experimental data from NMR and X-ray crystallography with the detailed energetic and
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dynamic insights from DFT and MD simulations. This integrated approach allows for a self-

validating system where experimental results ground the computational models, and

computational models provide a framework for interpreting complex experimental data. The

resulting validated conformational model is an invaluable asset, enabling more precise

structure-activity relationship (SAR) studies and guiding the rational design of next-generation

therapeutic agents.

References
This review deals with conformational analysis in small organic molecules, and describes the
stereoelectronic interactions responsible for conformational stability. Conformational analysis
is usually performed using NMR spectroscopy through measurement of coupling constants
at room or low temperature... Quantum mechanical calculations are used to address the
interactions responsible for conformer stability. (2016). Vertex AI Search.
The present review deals with the application of NMR data to the conformational analysis of
simple organic compounds, together with other experimental methods like infrared
spectroscopy and with theoretical calcul
MD helps assess the binding energetics and kinetics of ligand-receptor interactions...,
guiding the selection of the most promising candidate molecules for further development.
(2024). MetroTech Institute.
MD simulation can reveal the interaction mechanism between drug molecules and targets
(such as proteins, enzymes, receptors, etc.). Unlike traditional static structural analysis
methods, MD simulation captures the dynamic changes of molecules in changing
environments... (n.d.). Protheragen.
Knowledge of free ligand conformational preferences (energy minima) and conformational
dynamics (rotational energy barriers) of small molecules in solution can guide drug design
hypotheses... (n.d.). Recent.
The exchange-transferred nuclear Overhauser effect of NMR spectroscopy provides
information on small-molecule ligands in association with high-molecular-weight proteins or
nucleic acids... (2003). Purdue University.
The nuclear Overhauser effect (NOE) is the transfer of nuclear spin polarization from one
population of spin-active nuclei to another via cross-relaxation...
An nOe is usually observed only on nuclei that are closer than 5 Å. The most common
application is for the determination of stereochemical and conformational relationships in
relatively rigid molecules. (2024). Chemistry LibreTexts.
This review deals with conformational analysis in small organic molecules... Conformational
analysis is usually performed using NMR spectroscopy through measurement of coupling
constants... as well as recent applications of through-space and through-hydrogen bond

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 16 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1628527?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


coupling constants JFH as tools for the conformational analysis of fluorinated molecules.
(2025).
UCSF Chimera provides tools for performing Molecular Dynamics (MD) simulations... these
simulations allow researchers to observe how atoms and molecules move and interact over
time... (2025). YouTube.
Nuclear Overhauser effect (NOE) measurements by two-dimensional spectroscopy (NOESY)
have gained special interest with respect to conformational analysis. (2020). Taylor &
Francis.
In the lead discovery and lead optimization phases, MD facilitates the evaluation of the
binding energetics and kinetics of the ligand-receptor interactions... (2020). MDPI.
Nuclear Overhauser Effect (NOE) methods in NMR are an important tool for 3D structural
analysis of small molecules. (2020). Royal Society of Chemistry.
In this work, we explore the use of molecular dynamics (MD)
The importance of fluorine for medicinal chemistry can be attributed to its exceptional
potential to modulate the physicochemical properties of organic compounds... Additionally,
fluorine substituents can change the conformational preferences of organic molecules.
(2024).
Additionally, fluorine substituents can change the conformational preferences of organic
molecules. (n.d.). PMC - NIH.
The method provides thermodynamic and kinetic information about molecules for which the
conformations are exchanging in equilibrium. (2024). Royal Society of Chemistry.
In the case of the non-fluorinated oligomer, the 1H NMR spectrum shows a mixture of
cis/trans isomers, while 19F NMR of the fluorinated oligomers show only one all-trans
isomer. (n.d.). Wiley Online Library.
The FF structures are re-optimized using density functional theory (DFT)
The conformational space of the dimyristoyl phosphatidylcholine (DMPC) molecule has been
studied using Density Functional Theory (DFT)... (n.d.). arXiv.
The conformational analysis of n-formyl-d-serine-d-alanine-NH2 dipeptide was studied using
density functional theory methods at B3LYP, B3LYP‒D3, and M06‒2X levels using 6‒311 +
G (d,p) basis set... (n.d.). PMC - NIH.
A comprehensive conformational analysis of both 2,3-difluorobutane diastereomers is
presented based on density functional theory calculations in vacuum and in solution, as well
as NMR experiments in solution. (2014). University of Southampton.
DFT calculations with standard semilocal and hybrid functionals fail to reproduce benchmark
ab initio results. (n.d.).
The 1,3-difluoropropylene motif strongly influences alkane chain conformation, with a
significant dependence on the polarity of the medium. (2024). The Journal of Organic
Chemistry.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 16 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1628527?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For the first time, two conformers of p-xylene were found using theoretical DFT calcul
Direct methods (SHELXS) were used for structure solution, and least squares minimization
(SHELXL) was used for the structure refinement. (2022).
The synthesis of fluorinated compounds has attracted much attention these last years...
(n.d.). PMC - NIH.
A new simple procedure for the synthesis of diastereomeric 1,2-diamino-1-phenylpropanes
starting from u-N-trifluoroacetyl-2-amino-1-phenylpropan-1-ol... (n.d.).
DFT calculations were performed using M05-2X and M06 exchange–correlation functionals
with 6-311+G(d,p) and cc-pVTZ basis sets... (n.d.). PMC - NIH.
The aim of x ray crystallography is to obtain a three dimensional molecular structure
The two-dimensional fingerprint (FP) plots used for visualising and quantifying intermolecular
interactions were obtained with CrystalExplorer17 software... (2023). MDPI.
X-ray crystallography is the experimental science of determining the atomic and molecular
structure of a crystal... (n.d.). Wikipedia.
4-Fluoro-1,2-phenylenediamine is an important intermediate for the synthesis of anti-tumor
drugs... (2022). Mol-Instincts.
Here X-ray crystallography shows the opposite to be true... (n.d.). PMC.
In this work, experimental and data analysis procedures were developed and applied for
studying amino acid crystals by means of X-ray phase measurements. (n.d.). NIH.
Fluorination of C4 serves to bias this equilibrium. Specifically, the C–F bonds in 4-
fluoroprolines will orient antiperiplanar to adjacent C–H single bonds due to a gauche effect.
(n.d.). PMC - NIH.
From just six distance and six angular restraints, two possible molecular conformations are
determined, one of which is in excellent agreement with the crystal structure of a closely rel
Synthesis of 2-(1,1-dicyanopropen-2-yl)-6-(2-[18F]-fluoroethyl)-methylamino-naphthalene
([18F]FDDNP). (2008). PubMed.
The conformer couplings obtained show that the 4JHF coupling (F–C–C–CH3) is
proportional to cos2θ, where θ is the F–C–C–C dihedral angle. (n.d.). Royal Society of
Chemistry.
Compounds containing a primary amino group are converted into compounds containing a
fluorine atom in place of the amino group... (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 14 / 16 Tech Support

https://www.benchchem.com/product/b1628527?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1628527?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. pubs.acs.org [pubs.acs.org]

2. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC
[pmc.ncbi.nlm.nih.gov]

3. southampton.ac.uk [southampton.ac.uk]

4. Conformational analysis of small molecules: NMR and quantum mechanics calculations -
PubMed [pubmed.ncbi.nlm.nih.gov]

5. auremn.org.br [auremn.org.br]

6. researchgate.net [researchgate.net]

7. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]

8. chem.libretexts.org [chem.libretexts.org]

9. taylorandfrancis.com [taylorandfrancis.com]

10. greeley.org [greeley.org]

11. X-ray crystallography - Wikipedia [en.wikipedia.org]

12. pubs.acs.org [pubs.acs.org]

13. arxiv.org [arxiv.org]

14. An accurate DFT study within conformational survey of the d-form serine−alanine
protected dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

15. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]

16. metrotechinstitute.org [metrotechinstitute.org]

17. Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development -
Creative Proteomics [iaanalysis.com]

To cite this document: BenchChem. [Introduction: Unlocking the Three-Dimensional Puzzle
of a Bioactive Scaffold]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1628527#conformational-analysis-of-1-1-diphenyl-1-
fluoro-2-aminopropane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 15 / 16 Tech Support

https://pubs.acs.org/doi/10.1021/acs.jpcb.4c01493
https://pmc.ncbi.nlm.nih.gov/articles/PMC11215785/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11215785/
https://www.southampton.ac.uk/assets/centresresearch/documents/compchem/paper55.pdf
https://pubmed.ncbi.nlm.nih.gov/27573182/
https://pubmed.ncbi.nlm.nih.gov/27573182/
http://www.auremn.org.br/Annals/2011-vol10-num1/AMR2011v10n12p1-27.pdf
https://www.researchgate.net/publication/301741044_Conformational_Analysis_of_Small_Molecules_NMR_and_Quantum_Mechanics_Calculations
https://en.wikipedia.org/wiki/Nuclear_Overhauser_effect
https://chem.libretexts.org/Ancillary_Materials/Worksheets/Spectroscopy_(Worksheets)/22%3A_Nuclear_Overhauser_Effect_(NOE)
https://taylorandfrancis.com/knowledge/Medicine_and_healthcare/Medical_technology_%26_engineering/NOE/
http://greeley.org/~hod/papers/Unsorted/mp53000008.pdf
https://en.wikipedia.org/wiki/X-ray_crystallography
https://pubs.acs.org/doi/10.1021/acs.cgd.1c01093
https://arxiv.org/pdf/0806.0774
https://pmc.ncbi.nlm.nih.gov/articles/PMC10571400/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10571400/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11197103/
https://www.metrotechinstitute.org/post/role-of-molecular-dynamics-simulations-in-drug-discovery
https://www.iaanalysis.com/molecular-dynamics-simulation-drug-discovery-pharmaceutical-development.html
https://www.iaanalysis.com/molecular-dynamics-simulation-drug-discovery-pharmaceutical-development.html
https://www.benchchem.com/product/b1628527#conformational-analysis-of-1-1-diphenyl-1-fluoro-2-aminopropane
https://www.benchchem.com/product/b1628527#conformational-analysis-of-1-1-diphenyl-1-fluoro-2-aminopropane
https://www.benchchem.com/product/b1628527#conformational-analysis-of-1-1-diphenyl-1-fluoro-2-aminopropane
https://www.benchchem.com/product/b1628527#conformational-analysis-of-1-1-diphenyl-1-fluoro-2-aminopropane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1628527?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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